molecular formula C9H8Cl2O B12439802 3-(2,3-Dichlorophenyl)propanal CAS No. 1057670-84-4

3-(2,3-Dichlorophenyl)propanal

Cat. No.: B12439802
CAS No.: 1057670-84-4
M. Wt: 203.06 g/mol
InChI Key: FFXMFAOIAOPXMY-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)propanal typically involves the reaction of 2,3-dichlorobenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the aldehyde group of propanal to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2,3-Dichlorophenyl)propanoic acid.

    Reduction: 3-(2,3-Dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)propanal depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propanal
  • 3-(2,5-Dichlorophenyl)propanal
  • 3-(2,6-Dichlorophenyl)propanal

Uniqueness

3-(2,3-Dichlorophenyl)propanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Biological Activity

3-(2,3-Dichlorophenyl)propanal is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of aldehydes and is characterized by the presence of two chlorine atoms on the phenyl ring. Its chemical structure can be represented as follows:

C10H8Cl2O\text{C}_{10}\text{H}_{8}\text{Cl}_{2}\text{O}

Neuropharmacological Effects

The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. Studies suggest that compounds with similar structures can act as partial agonists or antagonists at these receptors, which are implicated in various neuropsychiatric disorders. For example, some derivatives have shown significant affinity for D3 receptors, which may provide insights into their potential therapeutic applications in treating conditions like schizophrenia and substance use disorders .

Genotoxicity

Genotoxicity studies on related compounds have raised concerns regarding their safety profile. For example, 1,3-Dichloro-2-propanol (a related compound) has demonstrated mutagenic effects in bacterial assays. Such findings highlight the necessity for thorough toxicological evaluations of this compound to ascertain its safety for human use .

Hepatotoxicity

Research into liver toxicity has revealed that certain dichlorophenyl compounds can induce liver damage through mechanisms involving oxidative stress and inflammation. The role of non-parenchymal cells in mediating these effects underscores the complexity of the liver's response to such compounds .

Case Studies

  • Dopamine Receptor Interaction : A study exploring the binding affinities of various piperazine derivatives found that certain modifications to the structure significantly enhanced D3 receptor selectivity and affinity. This suggests that similar modifications to this compound could yield compounds with improved pharmacological profiles .
  • Antimicrobial Activity Assessment : Another investigation into structurally related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. This could imply that this compound may also possess antimicrobial properties warranting further exploration .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityRelated compounds show significant antibacterial effects
Neuropharmacological EffectsD3 receptor interactions suggest potential for treating neuropsychiatric disorders
GenotoxicityRelated compounds exhibit mutagenic properties
HepatotoxicityInduction of oxidative stress and inflammation in liver cells

Properties

CAS No.

1057670-84-4

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2

InChI Key

FFXMFAOIAOPXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCC=O

Origin of Product

United States

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